molecular formula C21H15NO2 B4267801 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid

6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid

Cat. No. B4267801
M. Wt: 313.3 g/mol
InChI Key: SACXUMSCTPGSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid, also known as MNQ, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNQ belongs to the family of quinolinecarboxylic acids and has a molecular formula of C21H15NO2.

Scientific Research Applications

6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has shown promising results in various scientific research applications. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases. Furthermore, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid is not fully understood. However, studies have shown that 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid can induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for the initiation of programmed cell death. 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that play a role in inflammation and cancer.
Biochemical and Physiological Effects
6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to have various biochemical and physiological effects. Studies have shown that 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of prostaglandins and leukotrienes, respectively. 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has also been found to reduce the production of ROS, which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid in lab experiments is its potential as an anti-cancer agent. 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has shown promising results in inducing apoptosis in cancer cells and inhibiting their growth. Additionally, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to have anti-inflammatory properties, which can be useful in studying various inflammatory diseases.
One of the limitations of using 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid in lab experiments is its low solubility in water. This can make it challenging to administer 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid to cells or animals in experiments. Additionally, the synthesis of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid is a multi-step process, which can make it time-consuming and expensive to produce.

Future Directions

There are several future directions for research on 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid. One potential area of research is the development of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid as a cancer therapy. Studies have shown that 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid can induce apoptosis in cancer cells and inhibit their growth. Further research is needed to determine the efficacy and safety of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid in animal models and clinical trials.
Another potential area of research is the development of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid as an anti-inflammatory agent. 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid has been found to inhibit the production of inflammatory cytokines and reduce the production of ROS. Further research is needed to determine the potential of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid in treating various inflammatory diseases.
Conclusion
In conclusion, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid is a novel chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer agent and anti-inflammatory agent makes it a candidate for further research. The synthesis of 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid is a multi-step process, and its low solubility in water can make it challenging to use in lab experiments. However, with further research, 6-methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid could be developed into a useful therapeutic agent for various diseases.

properties

IUPAC Name

6-methyl-2-naphthalen-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c1-13-6-9-19-17(10-13)18(21(23)24)12-20(22-19)16-8-7-14-4-2-3-5-15(14)11-16/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACXUMSCTPGSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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